N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide
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Overview
Description
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide is a chemical compound with a unique structure that has garnered interest in various scientific fields
Mechanism of Action
Target of Action
The primary target of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide is the coagulation enzyme Factor Xa (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. The compound has an inhibitory constant of 0.08 nM for human FXa, indicating a high degree of selectivity .
Mode of Action
This compound: acts as a direct inhibitor of FXa . It produces a rapid onset of inhibition of FXa and inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .
Biochemical Pathways
The compound’s interaction with FXa affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, This compound reduces thrombin generation, thereby indirectly inhibiting platelet aggregation .
Pharmacokinetics
This compound: has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the reduction of thrombin generation and the indirect inhibition of platelet aggregation . This results in antithrombotic efficacy, as demonstrated in pre-clinical studies .
Biochemical Analysis
Biochemical Properties
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide exhibits a high degree of potency and selectivity for factor Xa over other human coagulation proteases . It interacts with factor Xa, producing a rapid onset of inhibition with an association rate constant of approximately 20 μM^-1/s .
Cellular Effects
In the cellular context, this compound indirectly inhibits platelet aggregation by reducing thrombin generation . This effect on cellular processes contributes to its antithrombotic efficacy .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting free and prothrombinase- and clot-bound factor Xa activity in vitro . This inhibition of factor Xa activity is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates dose-dependent antithrombotic efficacy . Its effects are observed over time, with no excessive increases in bleeding times when added on top of aspirin or aspirin plus clopidogrel at clinically relevant doses .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . It has been shown to exhibit dose-dependent antithrombotic efficacy at doses that preserved hemostasis .
Metabolic Pathways
The metabolic pathways of this compound involve renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human factor Xa .
Transport and Distribution
This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . This suggests efficient transport and distribution within cells and tissues .
Subcellular Localization
Given its role as a factor Xa inhibitor, it is likely to be found where factor Xa is present, which is typically within the blood compartment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide typically involves the reaction of 4-methyl-3-(2-oxopiperidin-1-yl)aniline with 3-phenylpropanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide
- N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzenesulfonamide
- N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)propane-1-sulfonamide
Uniqueness
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide stands out due to its specific structural features, which confer unique reactivity and potential applications. Its combination of a piperidinone ring with a phenylpropanamide moiety makes it a versatile compound for various research and industrial purposes.
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-16-10-12-18(15-19(16)23-14-6-5-9-21(23)25)22-20(24)13-11-17-7-3-2-4-8-17/h2-4,7-8,10,12,15H,5-6,9,11,13-14H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCDBGJDSSBBAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=CC=CC=C2)N3CCCCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.